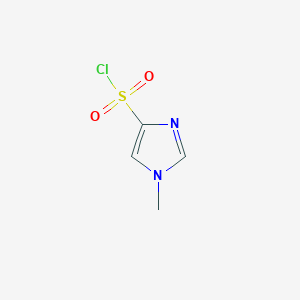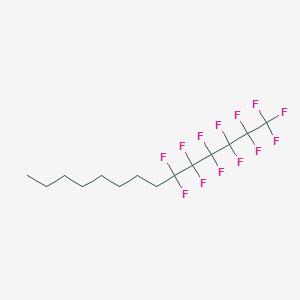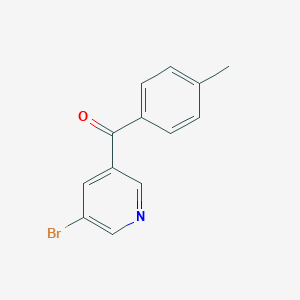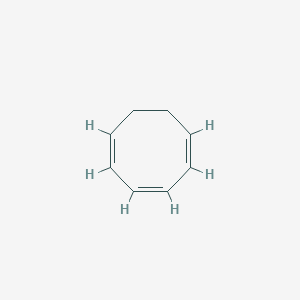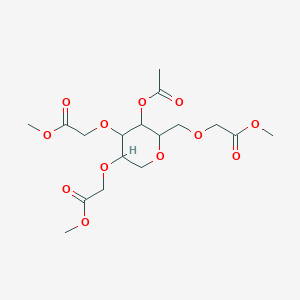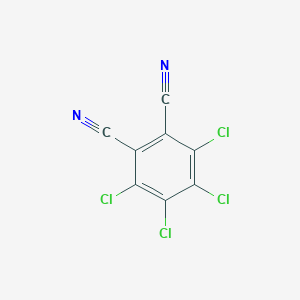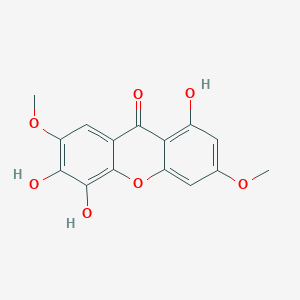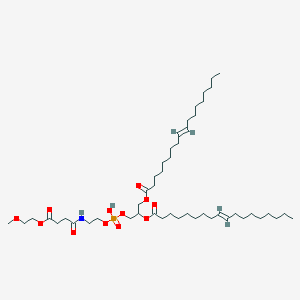
Peg-PE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polyethylene glycol (PEG) is a synthetic polymer that has been extensively used in various biomedical applications. Among different types of PEG, PEG-based polymers with a molecular weight of 2000-5000 Da, also known as Peg-PE, have gained significant attention due to their unique properties. Peg-PE is a versatile tool for drug delivery, gene therapy, and imaging applications.
Mechanism Of Action
The mechanism of action of Peg-PE depends on its specific application. In the case of drug delivery, Peg-PE can increase the circulation time of drugs in the bloodstream by reducing their clearance by the reticuloendothelial system (RES). Peg-PE can also enhance the accumulation of drugs in the target site by exploiting the enhanced permeability and retention (EPR) effect of tumors or inflamed tissues. In the case of gene delivery, Peg-PE can facilitate the cellular uptake of nucleic acids by interacting with cell surface receptors or inducing endocytosis. Peg-PE can also protect nucleic acids from degradation by nucleases and facilitate their release into the cytoplasm or nucleus. In the case of imaging, Peg-PE can improve the contrast of imaging by increasing the relaxation rate of water protons or attenuating the X-ray absorption of tissues.
Biochemical And Physiological Effects
Peg-PE has minimal biochemical and physiological effects on cells and tissues. Peg-PE is biocompatible, biodegradable, and non-immunogenic. Peg-PE can be metabolized by various enzymes in the liver and kidneys and excreted in the urine or feces. Peg-PE can also be eliminated by the RES or lymphatic system. Peg-PE has a low toxicity profile and does not cause significant adverse effects on organs or tissues.
Advantages And Limitations For Lab Experiments
Peg-PE has several advantages for lab experiments. It is easy to synthesize, purify, and characterize. Peg-PE can be customized to meet specific experimental needs by adjusting the degree of PEGylation or the type of PE. Peg-PE has a high stability and reproducibility, which ensures the consistency of experimental results. Peg-PE can also be easily conjugated with other molecules, such as targeting ligands or fluorescent dyes, to enable specific or real-time visualization of cells or tissues. However, Peg-PE also has some limitations for lab experiments. Peg-PE can be expensive and time-consuming to synthesize in large quantities. Peg-PE can also have batch-to-batch variations, which can affect the reproducibility of experimental results. Peg-PE can also have a limited shelf life, which can affect the quality of experimental samples.
Future Directions
Peg-PE has a promising future in various biomedical applications. One future direction is to optimize the synthesis method of Peg-PE to improve its yield, purity, and reproducibility. Another future direction is to develop new Peg-PE-based drug delivery systems for specific diseases, such as cancer, infectious diseases, and autoimmune diseases. These systems can be designed to target specific cells or tissues, or to release drugs in response to specific stimuli, such as pH, temperature, or enzymes. Another future direction is to develop new Peg-PE-based gene delivery systems for specific gene therapies, such as CRISPR-Cas9, RNA editing, and epigenetic regulation. These systems can be designed to enhance the safety, specificity, and efficiency of gene therapies. Another future direction is to develop new Peg-PE-based imaging agents for specific imaging modalities, such as positron emission tomography (PET), single-photon emission computed tomography (SPECT), and photoacoustic imaging. These agents can be designed to enable high-resolution and real-time imaging of specific tissues or cells.
Synthesis Methods
Peg-PE is synthesized by the conjugation of PEG with phosphatidylethanolamine (PE) through a covalent bond. The reaction is typically carried out in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction can be performed at room temperature or at a slightly elevated temperature (37°C) for a few hours. The degree of PEGylation can be controlled by adjusting the molar ratio of PEG to PE.
Scientific Research Applications
Peg-PE has been widely used in various scientific research applications. It has been used as a drug delivery system for various drugs, including anticancer drugs, antibiotics, and anti-inflammatory drugs. Peg-PE can enhance the solubility, stability, and bioavailability of drugs, prolong their circulation time in the bloodstream, and improve their therapeutic efficacy. Peg-PE has also been used as a gene delivery system for various nucleic acids, including siRNA, mRNA, and plasmid DNA. Peg-PE can protect nucleic acids from degradation, facilitate their cellular uptake, and enhance their gene silencing or expression efficiency. Peg-PE has also been used as an imaging agent for various imaging modalities, including magnetic resonance imaging (MRI), computed tomography (CT), and fluorescence imaging. Peg-PE can improve the contrast, specificity, and sensitivity of imaging, and enable the visualization of specific tissues or cells.
properties
CAS RN |
133906-05-5 |
|---|---|
Product Name |
Peg-PE |
Molecular Formula |
C48H88NO12P |
Molecular Weight |
902.2 g/mol |
IUPAC Name |
[3-[hydroxy-[2-[[4-(2-methoxyethoxy)-4-oxobutanoyl]amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C48H88NO12P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-46(51)58-42-44(43-60-62(54,55)59-39-38-49-45(50)36-37-47(52)57-41-40-56-3)61-48(53)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,44H,4-17,22-43H2,1-3H3,(H,49,50)(H,54,55)/b20-18+,21-19+ |
InChI Key |
FAZMGEFNMFDAFQ-FRCMOREXSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)OCCOC)OC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)OCCOC)OC(=O)CCCCCCCC=CCCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)OCCOC)OC(=O)CCCCCCCC=CCCCCCCCC |
synonyms |
dioleoyl-N-(monomethoxypolyethylene glycol succinyl)phosphatidylethanolamine PEG-PE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



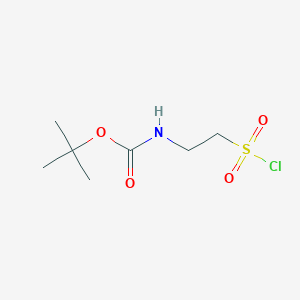

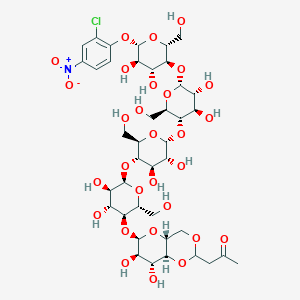
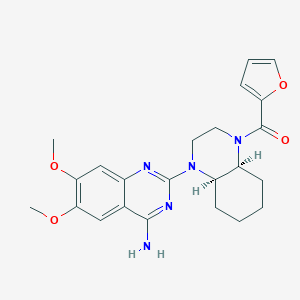
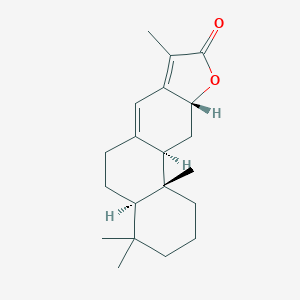
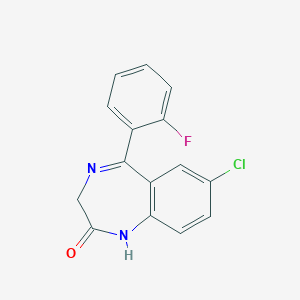
![Oxepino[3,2-C]pyridine](/img/structure/B161202.png)
